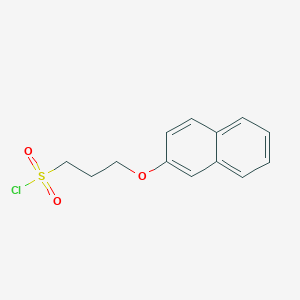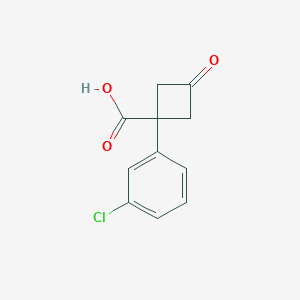
4-Chloro-5-methylpicolinic acid
説明
4-Chloro-5-methylpicolinic acid is a chemical compound with the molecular formula C7H6ClNO2 . It is used in research and has a molecular weight of 171.58 .
Synthesis Analysis
The synthesis of 4-Chloro-5-methylpicolinic acid involves the reaction of Acetic acid 4-chloro-5-methyl-pyridin-2-ylmethyl ester with potassium permanganate in water at 0-5°C for 40 minutes. The reaction mixture is then heated to 55°C for 1 hour. The aqueous layer is acidified with 2M aqueous HCl to pH-2 to 3. The aqueous layer is extracted with 10% methanol in dichloromethane .Molecular Structure Analysis
The InChI code for 4-Chloro-5-methylpicolinic acid is 1S/C7H6ClNO2/c1-4-3-9-6 (7 (10)11)2-5 (4)8/h2-3H,1H3, (H,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
4-Chloro-5-methylpicolinic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Chemical Reactions 4-Chloro-5-methylpicolinic acid serves as a versatile intermediate in organic synthesis, contributing to the development of various compounds with potential applications in materials science and pharmaceuticals. For example, it is used in the synthesis of pyrrolo[2,3-d]pyrimidines through a copper-catalyzed coupling reaction, indicating its role in creating complex nitrogen-containing heterocycles (Jiang et al., 2015). Additionally, its derivative, methyl 4-chloropicolinate, is a key intermediate in the improved synthesis of the antitumor drug Sorafenib, showcasing its importance in medicinal chemistry (Yao Jian-wen, 2012).
Molecular Interactions and Spectroscopy 4-Chloro-5-methylpicolinic acid and its derivatives are also significant in studies focusing on molecular interactions, spectroscopy, and computational chemistry. For instance, research on pyridine-2-carboxylic acid (picolinic acid) derivatives, including 4-chloro derivatives, highlights their antimicrobial activities and interactions with DNA, providing insights into their potential therapeutic uses (Ö. Tamer et al., 2018). These studies employ spectroscopic techniques and density functional theory (DFT) calculations to explore the structural and electronic properties of these compounds.
Catalysis and Material Science The compound is also instrumental in catalysis and material science research. For example, mixed picolinate iron(III) complexes, involving derivatives of picolinic acid, have been investigated for their catalytic efficiency in the oxidation of alcohols, demonstrating the potential of 4-chloro-5-methylpicolinic acid derivatives in green chemistry applications (Shinji Tanaka et al., 2016).
Environmental Science In environmental science, derivatives of 4-chloro-5-methylpicolinic acid have been explored for their biodegradability. A study on the biodegradation of 5-chloro-2-picolinic acid by Achromobacter sp. f1 highlights the microbial degradation of chlorinated aromatic compounds, suggesting the environmental fate of such substances and their potential removal from contaminated sites (Zhiqiang Wu et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-chloro-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYOXHJTMDXVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702298 | |
| Record name | 4-Chloro-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylpicolinic acid | |
CAS RN |
882679-14-3 | |
| Record name | 4-Chloro-5-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)

![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)



![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)
![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)



